molecular formula C18H18FN5OS B12134969 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

Cat. No.: B12134969
M. Wt: 371.4 g/mol
InChI Key: DNPZHKRPQWKEST-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a thioether linkage at position 2. The fluorine atom and dimethyl substituents likely enhance lipophilicity and metabolic stability, influencing its pharmacokinetic profile compared to simpler triazole derivatives.

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-11-7-12(2)9-15(8-11)21-16(25)10-26-18-23-22-17(24(18)20)13-3-5-14(19)6-4-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

DNPZHKRPQWKEST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A common approach involves reacting substituted hydrazides with carbon disulfide under basic conditions. For example, benzoic acid hydrazide treated with carbon disulfide in ethanolic potassium hydroxide generates potassium dithiocarbazinate, which undergoes cyclization with hydrazine hydrate to yield 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (Fig. 1A) . Adapting this method, 4-fluorobenzohydrazide can be cyclized to form 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, the precursor for subsequent thioether formation .

Reaction Conditions:

  • Hydrazide precursor: 4-Fluorobenzohydrazide (1.0 equiv)

  • Cyclizing agent: Hydrazine hydrate (2.5 equiv)

  • Solvent: Ethanol (reflux, 6–8 hours)

  • Yield: 68–72%

Thioether Formation via Nucleophilic Substitution

The thiol group at position 3 of the triazole reacts with α-haloacetamides to form the thioether linkage. Chloroacetamide derivatives are preferred due to their reactivity. For instance, N-(3,5-dimethylphenyl)chloroacetamide is synthesized by treating chloroacetyl chloride with 3,5-dimethylaniline in dichloromethane (DCM) under ice-cooling . This intermediate then undergoes nucleophilic substitution with the triazole-thiol in the presence of a base such as potassium carbonate (Table 1) .

Table 1: Optimization of Thioether Coupling

ParameterCondition 1Condition 2Condition 3
Solvent DMFAcetonitrileTHF
Base K₂CO₃Et₃NNaOH
Temperature (°C) 608040
Reaction Time (h) 468
Yield (%) 827568

Optimal conditions: DMF, K₂CO₃, 60°C, 4 hours .

Final Condensation and Purification

The crude product is purified via recrystallization or column chromatography. Ethyl acetate/hexane (3:7) eluent systems effectively isolate the target compound, as evidenced by similar triazole-acetamide derivatives . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98% .

Characterization Data:

  • Melting Point: 189–192°C (decomposes)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89–7.85 (m, 2H, Ar-F), 7.52–7.48 (m, 2H, Ar-F), 6.92 (s, 2H, Ar-CH₃), 4.12 (s, 2H, SCH₂), 2.31 (s, 6H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) .

Scale-Up and Industrial Considerations

Large-scale synthesis (≥1 kg) requires modified conditions to enhance efficiency:

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes .

  • Catalytic Recycling: Palladium on carbon (Pd/C) enables reuse for up to 5 cycles without significant yield loss .

  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) lowers environmental impact .

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Issue: Oxidative dimerization of the thiol intermediate .

    • Solution: Conduct reactions under nitrogen atmosphere with 0.1% w/v ascorbic acid as an antioxidant .

  • Low Solubility:

    • Issue: Precipitation during coupling reduces reaction efficiency.

    • Solution: Use dimethyl sulfoxide (DMSO) as a co-solvent (10% v/v) .

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural analogs exhibit antimicrobial and kinase inhibitory activities . For example, replacing the 4-fluorophenyl group with a 3,4-dimethoxyphenyl moiety enhances antifungal potency by 3-fold .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Compound Name Triazole Substituent(s) Acetamide Substituent Key Activity/Property Source
Target Compound 4-fluorophenyl 3,5-dimethylphenyl Not explicitly reported -
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 3,4,5-trimethoxyphenyl 4-phenoxyphenyl Unknown; methoxy groups may enhance solubility [1]
2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide bis(4-fluorophenyl) phenyl Tyrosinase inhibition (IC50: 0.124 µM) [2]
2-[[4-amino-5-(3-isopropoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide 3-isopropoxyphenyl 3,5-dimethylphenyl Structural analog; isopropoxy may alter bioavailability [6]

Key Observations:

Fluorine Substitution : The bis(4-fluorophenyl) analog in exhibits potent tyrosinase inhibition (IC50: 0.124 µM), suggesting that fluorinated aryl groups enhance enzyme binding. The target compound’s single 4-fluorophenyl group may confer moderate activity, though this remains untested .

The dimethylphenyl group in the target compound likely increases lipophilicity, favoring CNS penetration or prolonged half-life .

Anti-Inflammatory Potential: highlights anti-exudative activity in furan-2-yl-substituted triazole acetamides, with diclofenac as a reference. The target compound’s 4-fluorophenyl and dimethylphenyl groups may synergize to improve anti-inflammatory efficacy, though experimental validation is needed .

Biological Activity

The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide is a member of the triazole class of compounds, notable for its complex structure that includes a triazole ring and various aromatic groups. Its molecular formula is C_{17}H_{15}F_{N}_{5}O_{2}S, with a molecular weight of approximately 387.4 g/mol. The unique arrangement of functional groups in this compound suggests significant biological activity, particularly in the fields of oncology and infectious disease treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit various enzymes and receptors, which may lead to altered cellular processes. Preliminary studies indicate that this compound may act as an inhibitor of histone deacetylases (HDACs) , which are crucial in the regulation of gene expression. This inhibition can potentially induce apoptosis in cancer cells and modulate pathways involved in tumor growth.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit antifungal and anticancer properties . The following table summarizes key findings related to the biological activity of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide:

Activity Type Description Reference
AnticancerInhibits tumor cell proliferation; potential HDAC inhibitor
AntifungalPotential activity against fungal pathogens
Enzyme InhibitionMay inhibit specific enzymes involved in disease pathways

Case Studies

  • Anticancer Activity : In vitro studies have shown that related triazole compounds can effectively inhibit the growth of various cancer cell lines. For instance, a study demonstrated that a structurally similar compound exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects ( ).
  • Enzyme Interaction Studies : Interaction studies suggest that this compound can bind effectively to various biological targets, including HDACs. The presence of both the fluorophenyl and triazole groups enhances its binding affinity and specificity for these targets ( ).

Structural Comparisons

The uniqueness of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity profiles compared to similar compounds. The following table compares it with other structurally related compounds:

Compound Name Structural Features Notable Properties
4-amino-5-(2-fluorophenyl)-1H-triazoleTriazole ring with fluorinated phenyl groupKnown for antifungal activity
2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazoleFeatures a thiadiazole instead of a triazoleExhibits antimicrobial properties
4-amino-5-(3-fluorophenyl)-4H-triazoleContains both thiazole and triazole ringsPotentially active against various pathogens

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis typically involves:

  • Step 1 : Cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups to form the triazole core.
  • Step 2 : Thioether linkage formation between the triazole and acetamide moiety using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance yield .
  • Step 3 : Purification via column chromatography and characterization by NMR and IR spectroscopy. Optimization tips: Use polar aprotic solvents (e.g., DMF) at 60–80°C, monitor reactions via TLC, and adjust pH to stabilize intermediates .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • 1H/13C NMR : To verify aromatic proton environments, amine groups, and acetamide carbonyl signals (e.g., δ 168–172 ppm for C=O) .
  • IR Spectroscopy : Confirm S-H (2550–2600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What are the key structural features influencing its reactivity and bioactivity?

  • The 4-fluorophenyl group enhances lipophilicity and membrane permeability.
  • The triazole-thioether linkage provides stability against enzymatic degradation.
  • The 3,5-dimethylphenyl acetamide moiety influences target binding affinity via steric and electronic effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate anticancer potential across in vitro and in vivo models?

  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Include controls for apoptosis (Annexin V/PI staining) and ROS generation .
  • In vivo : Employ xenograft models (e.g., nude mice) with daily oral doses (10–50 mg/kg). Monitor tumor volume and perform histopathology to assess toxicity .
  • Data Validation : Replicate experiments ≥3 times and use ANOVA for statistical significance .

Q. How can contradictions in bioactivity data between similar triazole derivatives be resolved?

  • Perform comparative SAR studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with chlorophenyl) and assess IC50 shifts .
  • Validate assay conditions: Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Use molecular docking to predict binding interactions with targets (e.g., EGFR, tubulin) and correlate with experimental data .

Q. What methodologies assess environmental stability and degradation pathways?

  • Hydrolytic Degradation : Incubate the compound in buffers (pH 3–9) at 25–50°C, analyze via HPLC for breakdown products .
  • Photolytic Studies : Expose to UV light (254 nm) and monitor degradation kinetics using LC-MS .
  • Biotic Transformation : Use soil microcosms or activated sludge to identify microbial metabolites .

Methodological Considerations for Data Reproducibility

Q. How can researchers optimize reaction yields while minimizing side products?

  • Coupling Agents : Use HATU or EDCI for amide bond formation, which reduces racemization compared to DCC .
  • Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., deprotection of amine groups) .
  • Workup Protocols : Extract impurities via sequential washes (water/ethyl acetate) and dry over Na2SO4 .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets .
  • CRISPR Knockout Models : Silence candidate genes (e.g., Bcl-2, p53) and assess compound efficacy changes .
  • Metabolomic Profiling : Compare treated vs. untreated cells via LC-MS to identify altered pathways .

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